Cend-1

tumor penetration 3D spheroid model drug delivery

Cend-1 is the only tumor-penetrating cyclic peptide validated in Phase 2b to deliver a 2.4-fold ORR gain (45.2% vs 19.0%) in PDAC combination therapy. Its dual RGD-integrin/CendR-NRP-1 mechanism achieves >30% deeper parenchymal penetration than standard RGD peptides and 3-fold selective tumor delivery of co-administered agents. Standard RGD peptides (e.g., RGDyC, cRGD, CRGDC) lack the CendR motif and cannot replicate this transcytosis. Select Cend-1 for clinical combination trials, nanoparticle/drug conjugate delivery systems, tumor-selective imaging agent development, or as the prototypic scaffold for de novo tissue-penetrating peptide engineering.

Molecular Formula C35H57N13O14S2
Molecular Weight 948.0 g/mol
CAS No. 1392278-76-0
Cat. No. B612630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCend-1
CAS1392278-76-0
Synonymsc(CRGDKGPDC)
Molecular FormulaC35H57N13O14S2
Molecular Weight948.0 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O
InChIInChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20-,21-,22-,23-/m0/s1
InChIKeyYHTTWXCDIRTOQX-FQJIPJFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cend-1 (iRGD, Certepetide) CAS 1392278-76-0: Bifunctional Tumor-Penetrating Cyclic Peptide for Enhanced Solid Tumor Drug Delivery


Cend-1 (also known as iRGD, Certepetide, LSTA1) is a 9-amino acid bifunctional cyclic peptide (sequence: Ac-CRGDKGPDC-NH₂ with a Cys1-Cys9 disulfide bridge) that functions as a tumor-penetrating enhancer . It contains an RGD motif that binds to αvβ3 and αvβ5 integrins overexpressed on tumor endothelium, and a cryptic CendR motif (R/KXXR/K) that, upon proteolytic cleavage, binds to neuropilin-1 (NRP-1) to activate a bulk transport pathway into tumor parenchyma [1]. This dual mechanism enables Cend-1 to enhance the accumulation and penetration of co-administered or conjugated anticancer agents specifically within tumors, distinguishing it from conventional RGD peptides that primarily target tumor vasculature without inducing deep tissue penetration [2].

Why Standard RGD Peptides Cannot Substitute for Cend-1 in Tumor Penetration Applications


While conventional RGD peptides (e.g., RGDyC, cRGD, CRGDC) bind αv integrins with comparable affinity to Cend-1 (mid to low nanomolar range), they lack the proteolytically activated CendR motif required for neuropilin-1 binding and subsequent bulk transcytosis [1]. As a result, standard RGD peptides remain largely confined to the perivascular space, whereas Cend-1 undergoes a three-step process—integrin binding, proteolytic cleavage, and NRP-1-mediated transport—that enables deep penetration into the tumor parenchyma [2]. This mechanistic distinction means that substituting Cend-1 with a generic RGD peptide or a tumor-homing peptide lacking the CendR motif will not achieve the same tumor penetration and drug delivery enhancement, potentially compromising therapeutic outcomes in applications requiring deep tumor access [3].

Quantitative Differentiation of Cend-1 vs. Conventional RGD Peptides in Tumor Penetration and Therapeutic Efficacy


Enhanced Tumor Spheroid Penetration Depth of Cend-1 vs. RGD-Conjugated Systems

In a direct head-to-head comparison using C6 glioma spheroids, the Cend-1-mediated doxorubicin-polymer conjugate (iRGD-PPCD) achieved a penetration depth of 144 μm, compared to only 115 μm for the conventional RGD-conjugated system (RGD-PPCD). Co-administration of free Cend-1 with PPCD (iRGD + PPCD) further increased penetration to 150 μm, representing a 30% improvement over the RGD control [1].

tumor penetration 3D spheroid model drug delivery

Prolonged Median Survival in Brain Tumor Model with Cend-1 vs. RGD Control

In an orthotopic brain tumor model, systemic administration of Cend-1 co-administered with doxorubicin-polymer conjugate (iRGD + PPCD) extended median survival to 61 days, compared to only 43.5 days for the RGD-conjugated system (RGD-PPCD). The Cend-1 conjugate (iRGD-PPCD) achieved a median survival of 57.5 days, demonstrating a consistent survival advantage over the RGD-based approach [1].

in vivo efficacy survival benefit glioma model

Superior Objective Response Rate and Progression-Free Survival in Phase 2b ASCEND Trial

In the randomized, double-blinded phase 2b ASCEND trial (NCT05042128) involving 158 patients with metastatic pancreatic ductal adenocarcinoma, the addition of Cend-1 (certepetide) to standard-of-care nab-paclitaxel and gemcitabine significantly improved objective response rate (ORR) to 45.2% compared to 19.0% for placebo plus chemotherapy [1]. Median progression-free survival (PFS) was extended from 4.7 months to 7.5 months, and 6-month PFS rates increased from 25.0% to 60.8% [1]. Median overall survival showed a positive trend at 10.32 months vs. 9.23 months [1].

clinical trial pancreatic cancer chemotherapy enhancement

Three-Fold Selective Enhancement of Tumor Delivery Without Increased Normal Tissue Uptake

In a hepatocellular carcinoma (HCC) mouse model, co-administration of Cend-1 (iRGD) increased the delivery of marker substances to tumors by approximately three-fold compared to control, with no parallel increase observed in normal tissues [1]. Control peptides lacking the critical CendR motif had no effect on tumor delivery, confirming that the penetration-enhancing activity is specific to the bifunctional mechanism of Cend-1 [1].

tumor selectivity drug delivery HCC model

Sustained Tumor Penetration Activity for ≥24 Hours Post Single Dose

In mice bearing hepatocellular carcinoma (HCC), the tumor penetration activity of Cend-1 remained elevated for at least 24 hours after a single intravenous dose, despite rapid systemic clearance with a plasma half-life of approximately 25 minutes in mice [1]. Tumors retained significant amounts of [³H]-Cend-1 for several hours post-administration, while the compound was cleared from most healthy tissues by 3 hours [1].

pharmacokinetics duration of action tumor retention

Cend-1 (iRGD) vs. iNGR: Prototypic CendR Framework Enables Broader Applicability

The iRGD framework (CRGDKGPDC) serves as the prototypic CendR peptide scaffold. When the NGR tumor-homing motif was embedded within this iRGD framework to create iNGR (CRNGRGPDC), the resulting peptide homed to tumor vessels and penetrated tumor tissue more effectively than the standard NGR peptide, and induced greater tumor penetration of coupled nanoparticles and co-administered compounds [1]. This demonstrates that the iRGD/Cend-1 scaffold provides a validated, tunable platform for engineering next-generation tumor-penetrating peptides, a capability not inherent to simpler homing peptides.

tumor-penetrating peptide CendR platform comparative design

Optimal Research and Industrial Application Scenarios for Cend-1 Based on Quantitative Differentiation


Enhancing Chemotherapy Efficacy in Metastatic Pancreatic Ductal Adenocarcinoma (PDAC) Clinical Trials

Based on phase 2b ASCEND trial data showing a 2.4-fold improvement in objective response rate (45.2% vs 19.0%) and a 60% extension in median progression-free survival (7.5 vs 4.7 months) when Cend-1 is added to nab-paclitaxel/gemcitabine [1], this compound is ideally suited for clinical research programs aiming to improve outcomes in PDAC. Procurement should prioritize GMP-grade material for combination therapy trials.

Preclinical Development of Tumor-Penetrating Nanoparticle and Drug Conjugate Formulations

In glioma spheroid models, Cend-1-mediated delivery systems achieved up to 30% greater penetration depth (150 μm vs 115 μm) and a 40% survival extension in orthotopic brain tumor models compared to RGD controls [1]. Researchers developing nanoparticle-based or polymer-conjugated drug delivery systems should select Cend-1 over conventional RGD peptides when deep tumor penetration is a critical design requirement.

Tumor-Selective Imaging and Diagnostic Probe Development

Cend-1 co-administration selectively increased tumor delivery of contrast agents by approximately three-fold in HCC models without increasing normal tissue uptake [1]. This property makes Cend-1 a valuable tool for developing tumor-selective imaging agents (MRI, PET, fluorescence) where high tumor-to-background ratio is essential for diagnostic accuracy.

Engineering Next-Generation Tumor-Penetrating Peptides Using the CendR Platform

The iRGD/Cend-1 framework has been validated as a modular scaffold for embedding alternative tumor-homing motifs (e.g., NGR) to create novel tumor-penetrating peptides with enhanced efficacy over standard homing peptides [1]. Research groups focused on peptide engineering and targeted drug delivery should procure Cend-1 as a prototypic reference compound and as a starting scaffold for de novo design of tissue-penetrating peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cend-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.